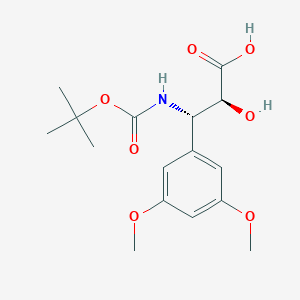
2,4-Difluoropyridine
Overview
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, including 2,4-difluoropyridine, has been an area of interest. Recent literature data (published between 2009 and 2012) outlines methods for synthesizing 2-, 3-, and 4-fluoropyridines, as well as di-, tri-, and polyfluoropyridines. Additionally, studies explore fluoropyridines fused with carbo- and heterocycles .
Scientific Research Applications
Chemical Synthesis and Regioselectivity
2,4-Difluoropyridine has significant applications in chemical synthesis, particularly in the field of regioselective reactions. Schlosser, Bobbio, and Rausis (2005) demonstrated that this compound reacts with standard nucleophiles exclusively at the 4-position under halogen displacement. Interestingly, this regioselectivity can be completely reversed by introducing a trialkylsilyl group in specific positions of the dihalopyridines, enabling selective halogen displacement at other positions after the removal of the silyl protective group (Schlosser, Bobbio, & Rausis, 2005).
Synthesis of Fluoropyridines
Research by Finger and Starr (1961) on the synthesis of fluoropyridines, including 2,6-Difluoropyridine, highlights the significance of this compound in the development of various fluoropyridines. These compounds are crucial in multiple scientific domains due to their unique chemical properties (Finger & Starr, 1961).
Spectroscopic Analysis
The ground state rotational spectra of various difluoropyridines, including this compound, have been studied using Fourier transform microwave spectroscopies. This research by Dijk, Sun, and Wijngaarden (2012) contributes to the understanding of molecular geometry and electronic structure surrounding the nitrogen atom in these compounds (Dijk, Sun, & Wijngaarden, 2012).
Organometallic Methods and Functionalization
The work of Manteau et al. (2010) on the synthesis and functionalization of (trifluoromethoxy)pyridines, including derivatives of this compound, reveals the compound's utility in creating new and important building blocks for life-sciences-oriented research (Manteau et al., 2010).
Magnetic and Optical Properties in Lanthanide Clusters
Alexandropoulos et al. (2011) explored the use of 2-(hydroxymethyl)pyridine in lanthanide metal chemistry, leading to the creation of Ln(III)(9) clusters with unique magnetic and opticalproperties. These clusters, related to this compound chemistry, demonstrate potential for applications in single-molecule magnetism and photoluminescence (Alexandropoulos et al., 2011).
Structural Trends and Bond Length Analysis
The microwave spectrum analysis of various difluoropyridines, including this compound, conducted by Stiefvater et al. (1975, 1976), provided insights into the complete structure, bond lengths, angles, and the ring distortion effects due to fluorine substitution. This structural understanding is crucial for the application of these compounds in various scientific fields (Stiefvater, 1975); (Stiefvater, Lui, & Ladd, 1976).
Catalytic and Enantioselective Applications
Research by Haj, Banik, and Jacobsen (2019) into the enantio- and diastereoselective synthesis of 1,2-difluorides highlights the potential of using this compound derivatives in the development of compounds with specific stereochemistry, which is highly relevant in pharmaceutical research (Haj, Banik, & Jacobsen, 2019).
Data Security and Luminescent Materials
The work of Song et al. (2016) on the design and synthesis of heteroleptic cationic Ir(III) complexes using difluorophenylpyridine derivatives demonstrates the application of this compound in developing materials with unique photophysical properties for use in data security protection and smart luminescent material design (Song et al., 2016).
Mechanism of Action
Target of Action
2,4-Difluoropyridine is an organic compound that is widely used in organic synthesis It is known to be a useful intermediate in the synthesis of various heterocyclic compounds, particularly pyridine derivatives .
Mode of Action
The mode of action of this compound is primarily through its role as a building block in the synthesis of more complex organic compounds. The presence of fluorine atoms in the molecule can significantly alter the chemical properties of the resulting compounds, including their reactivity and basicity .
Biochemical Pathways
The fluoropyridines synthesized using this compound can have various biological applications, depending on their structure .
Result of Action
Instead, its value lies in its ability to contribute to the synthesis of other compounds, which can have various biological effects depending on their structure .
Biochemical Analysis
Biochemical Properties
2,4-Difluoropyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which can influence the activity and stability of the enzymes. For instance, this compound has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity and potentially altering metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit certain signaling pathways, leading to changes in gene expression profiles and metabolic flux. This compound has also been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of certain kinases, which are critical regulators of cell signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. For example, high doses of this compound have been associated with liver and kidney damage in animal models. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a specific biochemical response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes. For instance, this compound has been shown to inhibit the activity of certain dehydrogenases, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity. For example, it has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound has been shown to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .
properties
IUPAC Name |
2,4-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N/c6-4-1-2-8-5(7)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAKUAILRGATSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376499 | |
| Record name | 2,4-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34941-90-7 | |
| Record name | 2,4-Difluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34941-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the position of fluorine substitution on the pyridine ring affect its photoelectron spectrum?
A2: The photoelectron spectrum provides valuable information about the energy levels of molecular orbitals. Research [] investigates the photoelectron spectra of various fluoropyridines, including 2,4-difluoropyridine. The study reveals that the fluorine substitution causes shifts in the first four bands of the spectra. By analyzing these shifts and correlating them with inductive perturbation by fluorine, the researchers were able to deduce the order of energy levels in pyridine itself.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)
